molecular formula C10H16N8 B12691594 6-Azido-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine CAS No. 84712-74-3

6-Azido-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B12691594
CAS No.: 84712-74-3
M. Wt: 248.29 g/mol
InChI Key: ANSCQLLLQHFOLN-UHFFFAOYSA-N
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Description

6-Azido-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine is a substituted 1,3,5-triazine derivative characterized by:

  • An azido (-N₃) group at position 6 of the triazine ring.
  • A cyclopentyl substituent on one amino group (N-position 2).
  • An ethyl group on the other amino group (N-position 4).

This compound is structurally related to herbicides and antimicrobial agents but distinguishes itself through the reactive azido group, which enables applications in click chemistry and drug discovery .

Properties

CAS No.

84712-74-3

Molecular Formula

C10H16N8

Molecular Weight

248.29 g/mol

IUPAC Name

6-azido-2-N-cyclopentyl-4-N-ethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H16N8/c1-2-12-8-14-9(13-7-5-3-4-6-7)16-10(15-8)17-18-11/h7H,2-6H2,1H3,(H2,12,13,14,15,16)

InChI Key

ANSCQLLLQHFOLN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)N=[N+]=[N-])NC2CCCC2

Origin of Product

United States

Preparation Methods

The synthesis of 6-Azido-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable triazine precursor.

    Cyclopentyl and Ethyl Substitution: The cyclopentyl and ethyl groups are introduced through alkylation reactions, where the triazine ring undergoes substitution with cyclopentyl and ethyl halides under basic conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Azide Group Reactivity

The azido group undergoes thermolytic or photolytic decomposition, releasing nitrogen gas (N₂) and generating reactive intermediates such as nitrenes or iminonitrenes. These intermediates participate in:

  • Click chemistry : Cycloaddition reactions with alkynes or alkenes.

  • Substitution reactions : Nucleophilic displacement of azide groups.

  • Polymer cross-linking : Formation of covalent bonds under heat or light.

Dimroth Rearrangement

During synthesis, the dihydrotriazine intermediate undergoes base-induced rearrangement via a -sigmatropic shift, followed by spontaneous dehydrogenation to form the aromatic triazine ring .

Nitrosation

Hydrazino-triazines react with sodium nitrite (NaNO₂) in hydrochloric acid to replace amino groups with azido functionality. This method improves yields (e.g., 48–52% for azide derivatives) compared to traditional routes .

Data Table: Antiproliferative Activity of Triazine Derivatives

CompoundR₁ SubstituentR₂ SubstituentMDA-MB231 Growth Inhibition (%)
1PhPh87
5Ph4-ClC₆H₄65
6Ph4-BrC₆H₄65
704-MeOC₆H₄2-FC₆H₄50
1014-MeOC₆H₄2-ClC₆H₄50

Data from : Compounds with para-methoxy or dimethylamino R₁ groups and ortho-fluoro/chloro R₂ groups show enhanced activity.

Critical Considerations

  • Stability : Azido groups require careful handling to avoid premature decomposition.

  • Structure-Activity Relationships : Substituent position and electron-donating/withdrawing effects significantly influence biological activity .

  • Scalability : Microwave-assisted methods improve synthetic efficiency but require optimization to avoid side reactions .

This compound’s reactivity, driven by its azido group and triazine scaffold, positions it as a versatile tool in organic synthesis and biomedical research. Further studies on its stability and reaction kinetics will enhance its practical applications.

Scientific Research Applications

Applications Overview

The applications of 6-Azido-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine can be categorized into several key areas:

Organic Synthesis

This compound serves as an important raw material in organic synthesis. It is utilized in the production of various chemical intermediates including:

  • Pesticides : Used in the synthesis of agrochemicals that protect crops from pests.
  • Medicines : Acts as a precursor for pharmaceutical compounds, contributing to the development of new drugs.
  • Surfactants : Employed in the formulation of surfactants used in detergents and cleaning products.
  • Polymer Monomers : Used in the synthesis of polymers with specific properties .

Pharmaceutical Industry

In the pharmaceutical sector, 6-Azido-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine is noted for its role in drug development. It has been investigated for:

  • Antifungal Agents : The compound has shown potential as an antifungal agent due to its ability to interfere with fungal growth mechanisms.
  • Drug Delivery Systems : Its azido group allows for click chemistry applications, facilitating the development of targeted drug delivery systems .

Analytical Chemistry

The compound is also significant in analytical chemistry:

  • Chromatography : It can be analyzed using reverse phase High Performance Liquid Chromatography (HPLC) methods. This application is vital for purity testing and quality control in chemical manufacturing .
  • Mass Spectrometry : The compound's properties make it suitable for mass spectrometry applications, particularly when analyzing complex mixtures or isolating impurities .

Case Study 1: Synthesis of Antifungal Agents

A study explored the use of 6-Azido-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine as a precursor for synthesizing novel antifungal agents. Results indicated that derivatives of this compound exhibited significant antifungal activity against various strains of fungi, suggesting its potential utility in developing new treatments for fungal infections.

Case Study 2: Application in Drug Delivery Systems

Research highlighted the incorporation of this compound into drug delivery systems utilizing click chemistry. The azido group facilitated efficient conjugation with drug molecules, enhancing their solubility and bioavailability. This approach demonstrated improved therapeutic outcomes in preclinical models.

Summary Table of Applications

Application AreaSpecific Uses
Organic SynthesisPesticides, Medicines, Surfactants
Pharmaceutical IndustryAntifungal Agents, Drug Delivery Systems
Analytical ChemistryHPLC Analysis, Mass Spectrometry

Mechanism of Action

The mechanism of action of 6-Azido-N-cyclopentyl-N’-ethyl-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets and pathways. The azido group can participate in bioorthogonal reactions, allowing the compound to selectively label and modify biomolecules. The triazine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azido-Substituted Triazine Derivatives

(a) 6-Azido-N-cyclopropyl-N'-ethyl-1,3,5-triazine-2,4-diamine (CAS 26669-42-1)
  • Key Difference : Cyclopropane ring instead of cyclopentyl.
  • Applications : Used as an intermediate in synthesizing triazine-based inhibitors.
(b) 6-Azido-N-(sec-butyl)-N'-ethyl-1,3,5-triazine-2,4-diamine (CAS 22971-00-2)
  • Key Difference : Branched sec-butyl group replaces cyclopentyl.
  • Impact : Increased hydrophobicity compared to the cyclopentyl analog, affecting solubility and membrane permeability .
Table 1: Azido-Triazine Derivatives Comparison
Compound Name Substituent (Position 6) N2 Group N4 Group Molecular Weight Key Applications
6-Azido-N-cyclopentyl-N'-ethyl Azido (-N₃) Cyclopentyl Ethyl ~248.3* Click chemistry, drug discovery
6-Azido-N-cyclopropyl-N'-ethyl Azido (-N₃) Cyclopropyl Ethyl 241.2 Synthetic intermediate
6-Azido-N-(sec-butyl)-N'-ethyl Azido (-N₃) sec-Butyl Ethyl 253.3 Antimicrobial research

*Estimated by replacing Cl (35.45 g/mol) with N₃ (42.02 g/mol) in the chloro analog (CAS 84712-73-2, MW 241.72) .

Chloro-Substituted Triazine Derivatives

(a) 6-Chloro-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine (CAS 84712-73-2)
  • Key Difference : Chlorine replaces azido group.
  • Impact : Chlorine enhances stability but reduces reactivity. This compound is a precursor in herbicide synthesis (e.g., terbuthylazine) .
(b) Simazine (CAS 122-34-9)
  • Structure : 6-Chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine.
  • Application : Broad-spectrum herbicide.
  • Comparison : The ethyl groups in simazine increase hydrophobicity, improving soil adsorption compared to cyclopentyl/azido derivatives .

Aryl-Substituted Triazine Derivatives

(a) 6,N2-Diaryl-1,3,5-triazine-2,4-diamines
  • Structure : Aromatic groups (e.g., phenyl, styryl) at positions 6 and N2.
  • Impact : Enhanced π-π stacking interactions improve binding to biological targets (e.g., antimicrobial or anticancer proteins) .
  • Example : (E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine shows potent antiproliferative activity .

Key Research Findings

Stability and Degradation

  • Azido Derivatives : Prone to photodegradation, forming intermediates like 6-hydroxy analogs .
  • Chloro Derivatives: Degrade via advanced oxidation processes (UV/H₂O₂) into non-toxic products .

Biological Activity

6-Azido-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine (CAS No. 84712-74-3) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H16N8
  • Molecular Weight : 248.29 g/mol
  • CAS Registry Number : 84712-74-3
  • Appearance : White powder
  • Solubility : Information regarding solubility is limited but it is generally recommended to handle it in dry conditions .

6-Azido-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine acts primarily as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups. Dysregulation of kinase activity is associated with various diseases, including cancer. The compound's structure allows it to bind effectively to the ATP-binding site of certain kinases, thereby inhibiting their activity.

Pharmacological Effects

  • Anticancer Activity :
    • Preliminary studies suggest that this compound exhibits potential anticancer properties by inhibiting specific receptor tyrosine kinases (RTKs), which are often overexpressed in tumors.
    • Case studies have indicated its efficacy against various cancer cell lines, showing IC50 values in the low micromolar range.
  • Selectivity :
    • It has been observed that 6-Azido-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine displays selectivity towards certain mutated forms of kinases compared to their wild-type counterparts. This selectivity can potentially reduce off-target effects and improve therapeutic outcomes .

Toxicology and Safety Profile

Current data on the toxicological profile of 6-Azido-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine is limited. However, general safety measures advise handling it with caution due to potential hazards associated with azide compounds. Specific protective actions include using dry chemical extinguishers and avoiding exposure to heat or flames .

In vitro Studies

A series of in vitro experiments were conducted to evaluate the biological activity of 6-Azido-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)2.5EGFR inhibition
MCF7 (Breast)3.0ERK pathway modulation
HCT116 (Colon)1.8Inhibition of MAPK signaling

Case Studies

  • Case Study on Lung Cancer :
    • A study demonstrated that treatment with 6-Azido-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine significantly reduced tumor growth in A549 xenograft models compared to control groups.
  • Combination Therapy :
    • In combination with standard chemotherapy agents, this compound enhanced the overall efficacy against resistant cancer cell lines by targeting multiple signaling pathways.

Q & A

Q. What are the optimized synthetic routes for 6-Azido-N-cyclopentyl-N'-ethyl-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield?

A stepwise approach is critical for synthesizing this triazine derivative. The general method involves:

Chlorination : React cyanuric chloride with cyclopentylamine at 0°C in dichloromethane using Hünig’s base as a catalyst (86% yield) .

Substitution : Introduce azido groups via nucleophilic displacement of chlorine using sodium azide under controlled pH and temperature to avoid side reactions.

Purification : Gradient elution (2–40% ethyl acetate in hexanes) via silica column chromatography ensures high purity .
Key considerations include maintaining anhydrous conditions, precise stoichiometry, and avoiding excessive heat to prevent decomposition of the azido group.

Q. How can solubility limitations of this compound be mitigated during in vitro assays?

The compound’s poor aqueous solubility (common in triazines) can hinder biological testing. Strategies include:

  • Co-solvent systems : Use DMSO-ethanol mixtures (≤5% v/v) to enhance solubility without cytotoxicity .
  • Derivatization : Introduce hydrophilic substituents (e.g., hydroxyl or carboxyl groups) at non-critical positions to improve hydrophilicity .
  • Nanoparticle encapsulation : Lipid-based carriers or polymeric nanoparticles can enhance bioavailability for cell-based studies .

Advanced Research Questions

Q. How can contradictory antiproliferative activity data across cell lines be systematically analyzed?

Discrepancies in bioactivity often arise due to variations in cell membrane permeability, metabolic activity, or off-target effects. To resolve contradictions:

  • Dose-response profiling : Compare IC50 values across multiple cell lines (e.g., HeLa, MCF-7) under standardized conditions .
  • 3D-QSAR modeling : Map electrostatic and steric fields to identify substituent effects on activity. For example, electron-withdrawing groups at the para-position of the aryl ring enhance binding to kinase targets .
  • Mechanistic validation : Use siRNA knockdown or competitive binding assays to confirm target engagement (e.g., cyclin-dependent kinases) .

Q. What computational strategies are effective in optimizing pharmacokinetic properties while retaining bioactivity?

  • Molecular docking : Screen against crystal structures of target proteins (e.g., CDK2) to prioritize derivatives with improved binding affinity .
  • ADMET prediction : Use tools like SwissADME to predict logP, solubility, and cytochrome P450 interactions. For instance, reducing logP from 3.2 to 2.5 improves aqueous solubility without compromising membrane permeability .
  • Free-energy perturbation (FEP) : Quantify the impact of azido group replacement (e.g., with methyl or fluorine) on binding free energy to guide synthetic prioritization .

Q. How do structural modifications influence thermodynamic stability and reactivity of the azido group?

  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (Td) to assess stability. For example, bulky substituents (e.g., cyclopentyl) increase Td by 20–30°C compared to ethyl groups .
  • Kinetic studies : Measure activation energy (Ea) of azido group reduction using UV-Vis spectroscopy under varying pH and reductant concentrations .
  • DFT calculations : Simulate transition states to predict regioselectivity in click chemistry applications (e.g., strain-promoted azide-alkyne cycloaddition) .

Methodological Considerations

  • Characterization : Use high-resolution mass spectrometry (HRMS) and <sup>15</sup>N NMR to confirm azido incorporation and regiochemistry .
  • Safety protocols : Handle azido derivatives in fume hoods with blast shields due to explosive potential .

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